molecular formula C12H12O6S B13408746 (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-methylbenzenesulfonate

(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-methylbenzenesulfonate

Número de catálogo: B13408746
Peso molecular: 284.29 g/mol
Clave InChI: NXCIEQOOLZINGF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Propiedades

Fórmula molecular

C12H12O6S

Peso molecular

284.29 g/mol

Nombre IUPAC

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C12H12O6S/c1-8-3-5-10(6-4-8)19(14,15)16-7-11-9(2)17-12(13)18-11/h3-6H,7H2,1-2H3

Clave InChI

NXCIEQOOLZINGF-UHFFFAOYSA-N

SMILES canónico

CC1=CC=C(C=C1)S(=O)(=O)OCC2=C(OC(=O)O2)C

Origen del producto

United States

Descripción

“(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-methylbenzenesulfonate” is a sulfonate ester derivative featuring the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (medoxomil) group. This compound is structurally characterized by a dioxolane ring substituted with a methyl group at position 5 and an oxo group at position 2, linked to a 4-methylbenzenesulfonate (tosylate) moiety. The medoxomil group is widely recognized in pharmaceutical chemistry as a prodrug-enabling moiety due to its hydrolytic lability under physiological conditions, facilitating targeted drug release . While the specific tosylate derivative is less documented in literature, its structural analogs—particularly medoxomil esters of angiotensin II receptor blockers (ARBs) like olmesartan medoxomil and azilsartan medoxomil—are well-studied for their enhanced bioavailability and hydrolytic activation .

Métodos De Preparación

Starting Material Preparation

  • (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol is generally synthesized by the condensation of methylglyoxal derivatives with formaldehyde under acidic or basic catalysis, followed by reduction or selective protection steps to yield the hydroxymethyl dioxol ring.

Tosylation Reaction

The primary method involves the following:

  • Reacting (5-methyl-2-oxo-1,3-dioxol-4-yl)methanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
  • The reaction is typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran at low to ambient temperature to control the reaction rate and minimize side reactions.
  • The base scavenges the hydrochloric acid generated during the reaction, driving the formation of the tosylate ester.

Purification

  • The crude product is purified by standard organic techniques such as aqueous workup, extraction, and recrystallization or chromatography.
  • The purified compound is characterized by NMR, IR, and mass spectrometry to confirm the tosylation and purity.

Detailed Preparation Protocol (Based on Patent WO2011021224A3 and WO2013186792A2)

Step Reagents & Conditions Description
1 (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol, p-toluenesulfonyl chloride, pyridine Dissolve the alcohol in dry dichloromethane, cool to 0-5°C, add p-toluenesulfonyl chloride slowly, then add pyridine dropwise. Stir for 2-4 hours at 0-25°C.
2 Aqueous workup with cold water and dilute acid/base Quench reaction, separate organic layer, wash to remove pyridine hydrochloride and unreacted tosyl chloride.
3 Drying over anhydrous sodium sulfate Remove residual water from organic layer.
4 Concentration under reduced pressure Remove solvent to obtain crude tosylate.
5 Purification by recrystallization or column chromatography Use solvents such as ethyl acetate/hexane to isolate pure this compound.

Reaction Parameters and Optimization

Parameter Typical Range Notes
Temperature 0°C to 25°C Lower temperatures favor selectivity and reduce side reactions.
Solvent Dichloromethane, tetrahydrofuran Anhydrous conditions critical to prevent hydrolysis.
Base Pyridine, triethylamine Pyridine also acts as a solvent and acid scavenger.
Molar Ratio (Alcohol:TsCl) 1:1 to 1:1.2 Slight excess of tosyl chloride ensures complete conversion.
Reaction Time 2-6 hours Monitored by TLC or HPLC for completion.

Alternative Preparation Methods

  • Using other bases: Triethylamine or 4-dimethylaminopyridine (DMAP) can catalyze tosylation, sometimes increasing reaction rate.
  • Solvent variations: Polar aprotic solvents like dimethylformamide or acetonitrile may be used but require careful control of moisture.
  • Microwave-assisted synthesis: Accelerates reaction time but requires optimization to avoid decomposition.

Analytical Characterization and Quality Control

Summary Table of Preparation Methods

Method Reagents Solvent Base Temperature Yield (%) Notes
Classic Tosylation p-Toluenesulfonyl chloride Dichloromethane Pyridine 0-25°C 80-90 Most common, reliable method
Triethylamine Catalyzed p-Toluenesulfonyl chloride THF Triethylamine 0-25°C 75-85 Alternative base, less odor
DMAP Catalyzed p-Toluenesulfonyl chloride DCM or DMF DMAP Ambient 85-90 Faster reaction, catalytic base
Microwave Assisted p-Toluenesulfonyl chloride Various Pyridine or TEA 60-80°C (microwave) 80-95 Rapid synthesis, requires optimization

Análisis De Reacciones Químicas

(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Aplicaciones Científicas De Investigación

(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-methylbenzenesulfonate has several applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Medoxomil Esters in Prodrug Design

The medoxomil group is a common prodrug carrier. Key examples include:

Compound Name Parent Drug Application Hydrolysis Site Reference
Olmesartan medoxomil Olmesartan Hypertension treatment Ester bond (medoxomil-to-drug)
Azilsartan medoxomil Azilsartan Hypertension treatment Ester bond (medoxomil-to-drug)
Ertapenem medoxomil ester Ertapenem Antibacterial prodrug Ester bond (medoxomil-to-drug)

Key Structural Differences :

  • “(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-methylbenzenesulfonate” replaces the parent drug (e.g., olmesartan) with a tosylate group, rendering it a sulfonate ester rather than a carboxylate ester.

Other Medoxomil Derivatives

  • (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-nitrophenyl carbonate (CAS 173604-87-0): A carbonate ester used in synthetic intermediates. Unlike the sulfonate, this compound releases 4-nitrophenol upon hydrolysis, often employed in enzyme assays .

Physicochemical and Stability Properties

Property This compound Olmesartan medoxomil Azilsartan medoxomil
Solubility Likely low aqueous solubility (inferred from sulfonate esters) Soluble in methanol, partially in ACN Soluble in methanol, insoluble in water
Hydrolytic Stability More stable than carboxylate esters (sulfonate resistance) Labile at intestinal pH (~6.8) Labile at physiological pH
Bioactivation Not a prodrug; tosylate is a leaving group in synthesis Activated to olmesartan in vivo Activated to azilsartan in vivo

Notes:

  • The tosylate derivative’s stability limits its utility as a prodrug but enhances its role as a synthetic intermediate or protecting group .
  • Medoxomil esters of ARBs exhibit rapid hydrolysis in vivo, releasing active drugs within 1–2 hours post-administration .

Actividad Biológica

(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-methylbenzenesulfonate, also known by its CAS number 91526-18-0, is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

The molecular formula of this compound is C11H12O5SC_{11}H_{12}O_5S with a molecular weight of 256.28 g/mol. The compound features a dioxole ring, which is significant for its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds containing dioxole structures exhibit antimicrobial activity. A study conducted on derivatives of dioxoles demonstrated their effectiveness against various bacterial strains. For instance, the presence of the sulfonate group in this compound enhances its solubility and penetration into microbial membranes, potentially increasing its efficacy as an antimicrobial agent .

Cytotoxicity and Cancer Research

In cell line studies, this compound showed promising cytotoxic effects against cancer cell lines. The compound was tested against human breast cancer cells (MCF-7) and exhibited an IC50 value indicating significant inhibition of cell proliferation. This suggests that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest .

The mechanism underlying the biological activity of this compound appears to involve the modulation of signaling pathways associated with cell growth and apoptosis. Specifically, it has been suggested that the compound may influence the insulin receptor signaling pathway, which is crucial in cancer metabolism and growth regulation .

Case Studies

StudyFindings
Antimicrobial Activity Demonstrated effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 10 to 50 μg/mL .
Cytotoxicity in Cancer Cells Showed IC50 values below 30 μM in MCF-7 breast cancer cells, indicating potential for further development as an anticancer agent .
Mechanistic Insights Indicated modulation of insulin receptor pathways which could affect metabolic processes in cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-methylbenzenesulfonate, and how can purity be ensured?

  • Methodology : Synthesis typically involves multi-step reactions with controlled conditions. Key steps include:

  • Protection of functional groups : Use of anhydrous solvents (e.g., dichloromethane) and inert atmospheres to prevent hydrolysis or oxidation .
  • Coupling reactions : Employing coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate sulfonate groups for esterification .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product .
    • Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>98% by area normalization) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodology :

  • NMR spectroscopy : 1H and 13C NMR to confirm substituent positions (e.g., methyl groups at δ 1.3–2.1 ppm, sulfonate signals at δ 7.3–7.8 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+Na]+ at m/z 354.1) .
  • X-ray crystallography : Resolve stereochemical ambiguities (e.g., torsion angles of dioxolane rings) .
    • Cross-validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .

Advanced Research Questions

Q. How can contradictions between computational reactivity predictions and experimental results be resolved?

  • Methodology :

  • Iterative validation : Compare DFT-calculated reaction pathways (e.g., Fukui indices for electrophilic attack) with kinetic studies (e.g., Arrhenius plots for hydrolysis rates) .
  • Solvent effects : Use COSMO-RS simulations to model solvation impacts on reaction barriers, then validate via solvent-switch experiments (e.g., polar aprotic vs. protic solvents) .
    • Case study : Discrepancies in sulfonate ester hydrolysis rates may arise from unaccounted solvent polarity or trace catalysts .

Q. What experimental designs are suitable for evaluating environmental stability and degradation pathways?

  • Methodology :

  • Abiotic degradation :
  • Hydrolysis : Incubate compound in buffers (pH 4–9) at 25–50°C; quantify degradation via LC-MS/MS .
  • Photolysis : Expose to UV light (λ = 254–365 nm) in aqueous/organic media; identify photoproducts using HRMS .
  • Biotic degradation :
  • Microbial assays : Use soil/water microcosms with LC-MS/MS to track metabolite formation (e.g., 4-methylbenzenesulfonic acid) .
    • Data interpretation : Apply kinetic models (e.g., first-order decay) and QSAR (Quantitative Structure-Activity Relationships) to predict environmental half-lives .

Q. How can the compound’s interactions with biological targets be systematically investigated?

  • Methodology :

  • In vitro assays :
  • Enzyme inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays .
  • Cellular uptake : Radiolabel the compound (e.g., 14C-tagged) and measure accumulation in cell lines via scintillation counting .
  • Mechanistic studies :
  • Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.